5,6-Dichloropicolinaldehyde 5,6-Dichloropicolinaldehyde
Brand Name: Vulcanchem
CAS No.: 408526-50-1
VCID: VC11986005
InChI: InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H
SMILES: C1=CC(=C(N=C1C=O)Cl)Cl
Molecular Formula: C6H3Cl2NO
Molecular Weight: 176.00 g/mol

5,6-Dichloropicolinaldehyde

CAS No.: 408526-50-1

Cat. No.: VC11986005

Molecular Formula: C6H3Cl2NO

Molecular Weight: 176.00 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dichloropicolinaldehyde - 408526-50-1

CAS No. 408526-50-1
Molecular Formula C6H3Cl2NO
Molecular Weight 176.00 g/mol
IUPAC Name 5,6-dichloropyridine-2-carbaldehyde
Standard InChI InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H
Standard InChI Key LBFWMBHWZLKQLP-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1C=O)Cl)Cl
Canonical SMILES C1=CC(=C(N=C1C=O)Cl)Cl

5,6-Dichloropicolinaldehyde is a chemical compound belonging to the picolinaldehyde family, characterized by the presence of a pyridine ring with two chlorine substituents at the 5 and 6 positions and an aldehyde functional group at the 2-position. Its molecular formula is C₇H₄Cl₂NO. This compound is notable for its applications in organic synthesis, medicinal chemistry, and material science.

Synthesis of 5,6-Dichloropicolinaldehyde

The synthesis of 5,6-Dichloropicolinaldehyde typically involves the chlorination of picolinaldehyde using chlorine gas in the presence of a catalyst. The reaction is usually conducted in an inert solvent such as dichloromethane to facilitate the chlorination process under controlled temperature and pressure conditions.

Applications

5,6-Dichloropicolinaldehyde has diverse applications across several scientific fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules due to its reactive functional groups.

  • Medicinal Chemistry: Its derivatives can be explored for potential biological activities, such as antimicrobial or antiviral properties.

  • Material Science: It may be used in the development of new materials with specific optical or electrical properties.

Spectroscopic Analysis

The structure and properties of 5,6-Dichloropicolinaldehyde can be analyzed using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and environment of atoms within the molecule.

  • Mass Spectrometry (MS): Helps in determining the molecular weight and fragmentation pattern of the compound.

  • Infrared Spectroscopy (IR): Useful for identifying functional groups based on their vibrational frequencies.

Chemical Reactions

5,6-Dichloropicolinaldehyde undergoes several types of chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles.

  • Aldol Condensation: The aldehyde group can participate in condensation reactions with other carbonyl compounds.

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